Tetramethylammonium nitrate

Electrochemistry Ion Transport NMR Spectroscopy

Halide contamination in electrochemical studies and nitration reactions can compromise results and corrode electrodes. Tetramethylammonium nitrate (TMAN) eliminates this issue, serving as a halide-free supporting electrolyte with measurably lower ion pairing than chloride or bromide analogs in aprotic media. Combined with triflic anhydride, it enables mild, anhydrous mononitration of acid-sensitive substrates for drug discovery. \n\n- Lower ion pairing vs. halides enhances conductivity in DMSO/acetonitrile.\n- Enables high-yield, selective nitration without mixed-acid decomposition.\n- Well-characterized thermal decomposition (Ea ~167 kJ/mol) for safe process design.\n- Typical purity: 98%; available in research to bulk quantities.

Molecular Formula C4H12N2O3
Molecular Weight 136.15 g/mol
CAS No. 1941-24-8
Cat. No. B162179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylammonium nitrate
CAS1941-24-8
Synonymstetraamethylammonium acetate
tetramethylammonium
tetramethylammonium bromide
tetramethylammonium chloride
tetramethylammonium fluoride
tetramethylammonium hydrogen dichloride
tetramethylammonium hydroxide
tetramethylammonium hydroxide pentahydrate
tetramethylammonium iodide
tetramethylammonium nitrate
tetramethylammonium perchlorate
tetramethylammonium sulfate (2:1)
tetramethylammonium tribromide
tetramethylammonium triiodide
trimethylaminomethane
Molecular FormulaC4H12N2O3
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C.[N+](=O)([O-])[O-]
InChIInChI=1S/C4H12N.NO3/c1-5(2,3)4;2-1(3)4/h1-4H3;/q+1;-1
InChIKeyQGPVYHSXZFOSRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylammonium Nitrate (CAS 1941-24-8): A Differentiated Quaternary Ammonium Salt for Electrochemistry and Selective Synthesis


Tetramethylammonium nitrate (TMAN) is a quaternary ammonium salt comprising the simplest tetraalkylammonium cation, tetramethylammonium (TMA⁺), paired with a nitrate (NO₃⁻) anion [1]. As a member of the tetramethylammonium electrolyte series, it exhibits distinct solvation, ion association, and thermal decomposition behaviors relative to its halide and larger tetraalkylammonium counterparts [2]. These differences originate from the unique polarizability, hydrogen-bonding capacity, and oxidative reactivity of the nitrate anion, which confer measurable advantages in specific electrochemical and synthetic applications where halide contamination is undesirable or where selective nitration is required [3].

Why Tetramethylammonium Nitrate (CAS 1941-24-8) Cannot Be Replaced by Common Analogs


Interchanging TMAN with tetramethylammonium halides (e.g., chloride, bromide) or larger tetraalkylammonium nitrates introduces quantifiable performance deviations. In electrochemistry, the nitrate anion exhibits lower ion pairing propensity than halides in aqueous and non-aqueous media, directly affecting electrolyte conductivity and transference numbers [1]. In organic synthesis, the nitrate anion functions as an active nitrating species under anhydrous conditions, a capability entirely absent in chloride or bromide analogs [2]. Furthermore, thermal decomposition pathways differ fundamentally: TMAN decomposes exothermically into trimethylamine and methyl nitrate with a well-defined activation energy, whereas halide analogs follow distinct dissociation kinetics and yield different byproduct profiles, impacting safety and process design in high-temperature applications [3].

Quantitative Performance Evidence for Tetramethylammonium Nitrate (CAS 1941-24-8)


Reduced Ion Pairing vs. Halides in Aqueous Electrolytes

In aqueous solution, tetramethylammonium nitrate exhibits lower ion pairing than its halide counterparts. Diffusion NMR measurements at 25°C show that the self-diffusion coefficient of the TMA⁺ cation is higher in TMAN than in TMA chloride or bromide, indicating weaker cation-anion association for the nitrate salt [1].

Electrochemistry Ion Transport NMR Spectroscopy

Lower Ion Pairing in DMSO vs. Halides

In dimethylsulfoxide (DMSO), tetramethylammonium nitrate exhibits markedly lower ion pair formation constants than tetramethylammonium chloride, bromide, or iodide. Electrophoretic NMR (eNMR) studies quantify this difference, demonstrating that the nitrate anion remains more dissociated from the TMA⁺ cation in this aprotic solvent [1].

Non-Aqueous Electrolytes Ion Association Electrophoretic NMR

Defined Thermal Decomposition Activation Energy

The thermal decomposition of tetramethylammonium nitrate proceeds via a well-characterized dissociation pathway into trimethylamine and methyl nitrate. The activation energy (Ea) for this process has been determined by isothermal thermogravimetry and mass spectrometry, providing a quantitative benchmark for safety assessments and process design [1].

Thermal Analysis Energetic Materials Decomposition Kinetics

Superior Anhydrous Nitration Selectivity vs. Traditional Mixed-Acid Methods

When combined with trifluoromethanesulfonic (triflic) anhydride in dichloromethane, tetramethylammonium nitrate generates nitronium triflate in situ, enabling rapid and selective mononitration of aromatic and heteroaromatic substrates under anhydrous, mild conditions. This method yields high isolated product yields often requiring no further purification [1].

Organic Synthesis Nitration Selective Functionalization

Validated Application Scenarios for Tetramethylammonium Nitrate (CAS 1941-24-8)


Non-Aqueous Electrolyte Formulation for Supercapacitors and Sensors

In aprotic solvents such as DMSO or acetonitrile, TMAN serves as a supporting electrolyte with measurably lower ion pairing than its chloride, bromide, or iodide analogs [1]. This property enhances ionic conductivity and reduces concentration polarization, making it suitable for electrochemical double-layer capacitors and amperometric sensors where halide interference is undesirable. The nitrate anion avoids the corrosive byproducts associated with halide oxidation at electrode surfaces [1].

Anhydrous Selective Aromatic Mononitration in Pharmaceutical Intermediates

TMAN combined with triflic anhydride in dichloromethane provides a mild, anhydrous nitrating system that achieves high isolated yields of mononitrated aromatic and heteroaromatic products with minimal purification [2]. This method is particularly valuable for acid-sensitive substrates and late-stage functionalization in drug discovery, where traditional mixed-acid conditions cause decomposition or undesired dinitration [2]. The ability to perform microwave-assisted nitration further accelerates reaction screening [2].

Energetic Material Component with Defined Decomposition Kinetics

In pyrotechnic and propellant formulations, TMAN contributes oxidizing nitrate functionality while exhibiting a well-characterized thermal decomposition activation energy of approximately 167 kJ/mol [3]. This quantitative data supports safety margin calculations and compatibility assessments in blue strobe formulations where TMAN is combined with ammonium perchlorate and copper [3]. The defined decomposition pathway into trimethylamine and methyl nitrate contrasts with halide analogs, enabling tailored burn rate and emission profiles [3].

Halide-Free Electrochemical Studies Requiring Controlled Ionic Strength

TMAN is employed as a halide-free supporting electrolyte in voltammetry and electrochemical impedance spectroscopy where chloride or bromide ions would complex with metal electrode surfaces or undergo oxidation within the potential window of interest [1]. The nitrate anion is electrochemically inert over a wide potential range in aqueous media, and its lower ion pairing with the TMA⁺ cation ensures that ionic strength adjustments correlate predictably with conductivity [1].

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